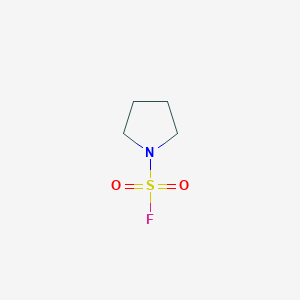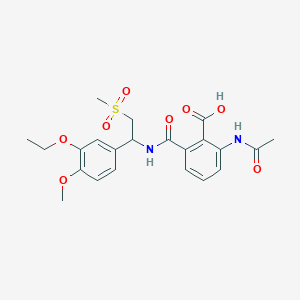
Pyrrolidinesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidinesulfonyl fluoride is an organic compound with the chemical formula C5H10FNO2S. It is a colorless liquid that is insoluble in water at room temperature. This compound is known for its strong acidity and its ability to react with acids, bases, and oxidants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrrolidinesulfonyl fluoride can be synthesized through various methods. One common method involves the condensation reaction of butanone and fluorinated sulfoxide. The specific steps include reacting butanone and sulfoxide to form sulfoxide alcohol, which then reacts with fluorine gas to form this compound .
Another method involves a one-pot synthesis from sulfonates or sulfonic acids. This process features mild reaction conditions using readily available and easy-to-operate reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidinesulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form other compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonamide derivatives .
Applications De Recherche Scientifique
Pyrrolidinesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of various functional materials and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of pyrrolidinesulfonyl fluoride involves its ability to react with specific amino acids or proteins. It acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit the activity of enzymes, making it useful in the study of enzyme mechanisms and as a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.
Sulfonyl Chloride: Similar in reactivity but less stable under physiological conditions.
Sulfonyl Fluoride Derivatives: Other derivatives with varying substituents that affect their reactivity and stability
Uniqueness: Pyrrolidinesulfonyl fluoride is unique due to its balance of reactivity and stability. Unlike sulfonyl chlorides, it is resistant to hydrolysis under physiological conditions, making it more suitable for biological applications. Its ability to form stable covalent bonds with proteins also sets it apart from other sulfonyl fluoride derivatives .
Propriétés
Formule moléculaire |
C4H8FNO2S |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
pyrrolidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2 |
Clé InChI |
NLCATURTOHFMNH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)
![2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B12313997.png)

![1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B12314001.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
![tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans](/img/structure/B12314011.png)
![2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)

![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)

![4-[(Dimethylamino)methyl]-3-methoxyaniline](/img/structure/B12314047.png)


![4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12314079.png)
